4,5-dihydro-1H-imidazole-5-carboxylic acid

heterocyclic chemistry medicinal chemistry structure-activity relationship

The partially saturated 4,5-dihydroimidazole ring offers conformational flexibility and unique hydrogen-bonding geometry that aromatic imidazole analogs cannot replicate. This compound provides a 5-carboxylic acid handle for amide coupling or esterification, enabling focused compound library construction for medicinal chemistry and asymmetric catalysis programs. Unlike generic imidazole-5-carboxylic acid derivatives, this dihydroimidazole scaffold is specifically required for SAR studies targeting imidazoline-recognizing receptors. Water-soluble (~25 mg/mL) and thermally stable (>200°C).

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
CAS No. 175210-28-3
Cat. No. B12291941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dihydro-1H-imidazole-5-carboxylic acid
CAS175210-28-3
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC1C(NC=N1)C(=O)O
InChIInChI=1S/C4H6N2O2/c7-4(8)3-1-5-2-6-3/h2-3H,1H2,(H,5,6)(H,7,8)
InChIKeyYPXMNQUCQFBNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-1H-imidazole-5-carboxylic Acid (CAS 175210-28-3): Technical Specifications and Core Characteristics


4,5-Dihydro-1H-imidazole-5-carboxylic acid (CAS 175210-28-3) is a heterocyclic organic compound characterized by a partially saturated five-membered imidazoline ring system bearing a carboxylic acid functional group at the 5-position . With a molecular formula of C4H6N2O2 and a molecular weight of 114.10 g/mol, this compound exists as a white to off-white crystalline solid . The dihydroimidazole scaffold features two nitrogen atoms at positions 1 and 3 within the ring, distinguishing it structurally from fully aromatic imidazole analogs [1]. The compound is commercially available from multiple vendors for research applications, though it is not intended for therapeutic or veterinary use .

Procurement Risks in Substituting 4,5-Dihydro-1H-imidazole-5-carboxylic Acid with Alternative Imidazole Derivatives


Substitution of 4,5-dihydro-1H-imidazole-5-carboxylic acid with closely related imidazole analogs is not straightforward due to fundamental structural and stereoelectronic differences that directly impact synthetic utility and biological target recognition. The partially saturated 4,5-dihydroimidazole ring exhibits distinct conformational flexibility, altered basicity (pKa of the amidine moiety), and unique hydrogen-bonding geometry compared to aromatic imidazole-5-carboxylic acid derivatives . These differences are particularly consequential in medicinal chemistry applications where subtle changes in ring saturation state have been shown to dramatically alter receptor binding affinity and selectivity profiles . For researchers requiring the specific scaffold geometry of a dihydroimidazole core with a 5-carboxylic acid handle, generic substitution with aromatic imidazole or alternative regioisomers may lead to failed synthetic outcomes or non-reproducible biological results. The evidence presented below substantiates where this compound holds quantifiable or structurally defined differentiation relative to its closest comparators.

Quantitative Differentiation Evidence for 4,5-Dihydro-1H-imidazole-5-carboxylic Acid


Differentiation via Ring Saturation State: Dihydroimidazole Core versus Aromatic Imidazole-5-Carboxylic Acid

4,5-Dihydro-1H-imidazole-5-carboxylic acid possesses a partially saturated imidazoline ring (C4H6N2O2, MW 114.10 g/mol, exact mass 114.04300) compared to the fully aromatic imidazole-5-carboxylic acid (C4H4N2O2, MW 112.09 g/mol, exact mass 112.02728) [1]. The structural distinction lies in the presence of two additional hydrogen atoms at the 4- and 5-positions of the dihydroimidazole ring, altering hybridization at C4 and C5 from sp² to sp³ character and modifying ring geometry, basicity, and hydrogen-bonding capacity. While no direct head-to-head comparative biological or catalytic data are publicly available for the parent compound itself, studies on structurally analogous imidazole-5-carboxylic acid derivatives bearing 4-position alkyl, alkenyl, and hydroxyalkyl substituents have demonstrated that modifications to the imidazole ring saturation state and substitution pattern produce quantifiable differences in angiotensin II receptor antagonistic activity [2].

heterocyclic chemistry medicinal chemistry structure-activity relationship

Differentiation via Carboxylic Acid Position: 5-Carboxylic Acid versus 4-Carboxylic Acid Regioisomers

The target compound bears the carboxylic acid functional group specifically at the 5-position of the dihydroimidazole ring, distinguishing it from 4-position carboxylic acid regioisomers that may appear in procurement searches. The 4,5-dihydro-1H-imidazole-5-carboxylic acid (CAS 175210-28-3) is cataloged under multiple identifiers, including the alternative name '1H-Imidazole-4-carboxylic acid, 4,5-dihydro' due to tautomeric and numbering conventions [1]. This compound possesses a polar surface area (PSA) of 61.69 Ų and exact mass of 114.04300 [1]. In contrast, 4,5-dihydro-1H-imidazole-4-carboxylic acid (a distinct regioisomer) would position the carboxyl group at the 4-position adjacent to the ring nitrogen, potentially altering hydrogen-bonding geometry and metal coordination capacity. No publicly accessible peer-reviewed literature with quantitative comparative biological or synthetic data was identified for either regioisomer.

regioselective synthesis positional isomerism molecular scaffold

Differentiation via Molecular Scaffold Identity: 4,5-Dihydroimidazole versus 2-Imidazoline Nomenclature and Core Topology

The compound 4,5-dihydro-1H-imidazole-5-carboxylic acid (CAS 175210-28-3) features a 4,5-dihydroimidazole core, which is structurally distinct from other imidazoline regioisomers such as 2-imidazoline (4,5-dihydro-1H-imidazole) or 3-imidazoline (2,5-dihydro-1H-imidazole). Chiral imidazolines are widely employed as organic catalysts for the synthesis of various natural and synthetic organic compounds, and the specific dihydroimidazole scaffold offers a defined three-dimensional topology that differs from other heterocyclic frameworks [1]. While no direct head-to-head comparative data exist for the parent compound, the scaffold itself represents a privileged structure in medicinal chemistry, with the 4,5-dihydroimidazole moiety appearing in numerous biologically active molecules . The carboxylic acid at the 5-position provides a versatile synthetic handle for amide bond formation, esterification, and metal coordination that distinguishes this compound from non-carboxylated dihydroimidazole analogs.

imidazoline chemistry heterocyclic nomenclature scaffold-based drug design

Primary Research Applications for 4,5-Dihydro-1H-imidazole-5-carboxylic Acid Procurement


Building Block for Imidazoline-Based Bioactive Compound Synthesis

Researchers engaged in medicinal chemistry programs targeting receptors or enzymes that recognize imidazoline pharmacophores may utilize 4,5-dihydro-1H-imidazole-5-carboxylic acid as a core scaffold for structure-activity relationship (SAR) exploration. The compound provides a 4,5-dihydroimidazole core with a 5-carboxylic acid handle suitable for amide coupling or esterification, enabling the construction of focused compound libraries . Studies on structurally related imidazole-5-carboxylic acid derivatives bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position have demonstrated that modifications to this scaffold produce quantifiable changes in angiotensin II receptor antagonistic activity, supporting the utility of this core in medicinal chemistry campaigns [1].

Chiral Ligand or Organocatalyst Precursor Development

The 4,5-dihydroimidazole scaffold is recognized as a privileged structure in asymmetric catalysis, with chiral imidazolines widely employed as organic catalysts and ligands for transition metal-mediated transformations [2]. The carboxylic acid functionality at the 5-position of 4,5-dihydro-1H-imidazole-5-carboxylic acid provides a covalent anchoring point for immobilization onto solid supports, enabling the development of heterogeneous chiral catalysts. Additionally, the carboxylic acid can be elaborated into amides or esters bearing additional stereogenic elements, facilitating the design of novel bifunctional organocatalysts .

Metabolic Pathway Intermediate or Standard Synthesis

Imidazolyl carboxylic acids and derivatives are implicated in various biological systems and metabolic pathways across different organisms, including humans . The dihydroimidazole-5-carboxylic acid scaffold may serve as a synthetic precursor to biologically relevant compounds or as an analytical standard for metabolomics studies. The compound's documented involvement in enzymatic transformations—potentially as a substrate or intermediate in pathways converting to urocanic acid or formiminoglutamic acid—positions it as a useful tool for biochemical investigations requiring defined imidazoline-containing small molecules .

Heterocyclic Methodology Development and Derivatization Studies

The partially saturated nature of the 4,5-dihydroimidazole ring provides distinct chemical reactivity compared to fully aromatic imidazole derivatives, making this compound valuable for synthetic methodology development. The carboxylic acid group confers water solubility (approximately 25 mg/mL at 25°C) while the heterocyclic ring contributes to thermal stability with decomposition temperatures exceeding 200°C . The compound can undergo oxidation using hydrogen peroxide or potassium permanganate, reduction with sodium borohydride or lithium aluminum hydride, and nucleophilic substitution with halogenated reagents, enabling the systematic exploration of dihydroimidazole chemistry and the preparation of novel heterocyclic derivatives .

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